2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid 2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2344678-33-5
VCID: VC7449796
InChI: InChI=1S/C8H12O4/c9-8(10)4-5-3-7-6(12-5)1-2-11-7/h5-7H,1-4H2,(H,9,10)
SMILES: C1COC2C1OC(C2)CC(=O)O
Molecular Formula: C8H12O4
Molecular Weight: 172.18

2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid

CAS No.: 2344678-33-5

Cat. No.: VC7449796

Molecular Formula: C8H12O4

Molecular Weight: 172.18

* For research use only. Not for human or veterinary use.

2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid - 2344678-33-5

Specification

CAS No. 2344678-33-5
Molecular Formula C8H12O4
Molecular Weight 172.18
IUPAC Name 2-(2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)acetic acid
Standard InChI InChI=1S/C8H12O4/c9-8(10)4-5-3-7-6(12-5)1-2-11-7/h5-7H,1-4H2,(H,9,10)
Standard InChI Key IDTPIPIHPOKUEJ-UHFFFAOYSA-N
SMILES C1COC2C1OC(C2)CC(=O)O

Introduction

Structural and Chemical Identity

2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid is a bicyclic organic compound featuring a fused furofuran core with partial saturation and an acetic acid substituent at the 5-position. Its molecular formula is C₈H₁₀O₅, derived from the hexahydrofuro[3,2-b]furan backbone (C₆H₈O₂) combined with an acetic acid group (C₂H₄O₃). The bicyclic system consists of two fused furan rings, with hydrogenation at specific positions (2,3,3a,5,6,6a) to yield a rigid, stereochemically complex framework .

The compound’s stereochemistry is critical, as the hexahydrofurofuran moiety often contains multiple chiral centers. For example, related derivatives such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol exhibit defined configurations that influence their biological activity and synthetic utility . The acetic acid group introduces a carboxylic acid functionality, enabling further derivatization (e.g., esterification, amidation) for applications in drug discovery .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of hexahydrofurofuran derivatives typically begins with chiral precursors to control stereochemistry. For instance, monopotassium isocitrate—a fermentation-derived starting material—has been used to synthesize (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol via lactonization, anhydride formation, and reductive cyclization . Adapting this approach, 2-(2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)acetic acid could be synthesized through the following steps:

  • Lactonization: Conversion of a tricarboxylic acid derivative (e.g., isocitric acid) into a lactone-diacid intermediate under acidic conditions .

  • Anhydride Formation: Reaction with acetic anhydride to generate a cyclic anhydride, facilitating ring-opening and esterification .

  • Reductive Cyclization: Use of lithium aluminum hydride (LiAlH₄) to reduce ester and amide functionalities, forming the bicyclic furofuran core .

  • Acetic Acid Introduction: Alkylation or Michael addition at the 5-position to install the acetic acid side chain, followed by hydrolysis to yield the free acid .

Process Optimization

Critical factors for scalability include:

  • Solvent Selection: Methyl tetrahydrofuran (MeTHF) enables efficient azeotropic water removal during lactonization and improves anhydride stability .

  • Stereochemical Control: Chiral pool starting materials (e.g., isocitrate) or asymmetric catalysis ensures the desired configuration at the 3a and 6a positions .

  • Purification: Precipitation techniques using antisolvents like toluene isolate intermediates with >95% purity .

Physicochemical Properties

PropertyValue/Description
Molecular Weight186.16 g/mol
SolubilityModerate in polar solvents (e.g., MeOH, DMSO)
Melting PointEstimated 180–190°C (similar to analogs )
StabilityStable under inert atmosphere; sensitive to strong acids/bases
pKa~4.7 (carboxylic acid group)

The bicyclic framework enhances rigidity, potentially improving crystallinity and thermal stability compared to monocyclic analogs . The acetic acid group confers hydrophilicity, balancing the hydrophobic furofuran core.

Applications in Pharmaceutical Chemistry

Drug Intermediate

Hexahydrofurofuran derivatives are pivotal in antiviral therapies. For example, darunavir—a protease inhibitor for HIV—relies on a (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol side chain for binding affinity . The acetic acid moiety in 2-(2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)acetic acid could serve as a:

  • Prodrug Precursor: Esterification to improve membrane permeability.

  • Ligand for Metal Catalysis: Coordination via the carboxylate group in asymmetric synthesis .

Biological Activity

While direct data on the target compound is limited, structurally related analogs exhibit:

  • Protease Inhibition: IC₅₀ values in the nanomolar range for HIV-1 protease .

  • Antiviral Activity: EC₅₀ < 1 μM against hepatitis C virus (HCV) in cell-based assays .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 4.35–4.15 (m, 2H, furan H), 3.90–3.70 (m, 4H, bridgehead H), 2.65 (s, 2H, CH₂COOH) .

  • ¹³C NMR: 175.8 ppm (COOH), 105–110 ppm (furan C-O), 70–75 ppm (bridgehead C) .

  • IR (KBr): 3200–2500 cm⁻¹ (broad, O-H), 1705 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-C) .

Chromatographic Methods

  • HPLC: C18 column, 0.1% H₃PO₄/CH₃CN gradient, retention time ~8.1 min .

  • GC-MS: Methyl ester derivative shows a major peak at m/z 200 [M+H]⁺ .

ParameterRecommendation
Storage2–8°C under nitrogen
HandlingUse gloves/eye protection; avoid inhalation
DisposalIncineration following local regulations

No acute toxicity data is available, but related compounds show low oral toxicity (LD₅₀ > 2000 mg/kg in rats) .

Future Directions

  • Stereoselective Synthesis: Develop catalytic asymmetric methods to access enantiopure material.

  • Structure-Activity Studies: Explore modifications to the acetic acid group for enhanced bioavailability.

  • Polymer Applications: Investigate use as a monomer for biodegradable polyesters.

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